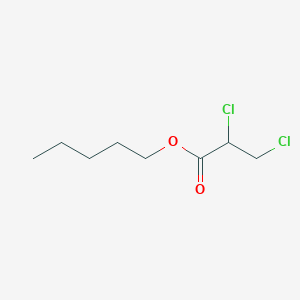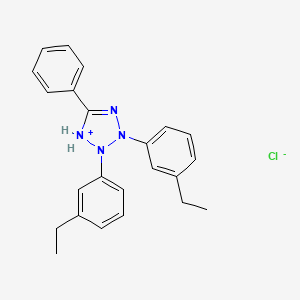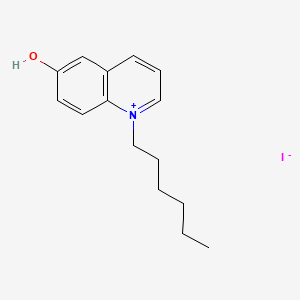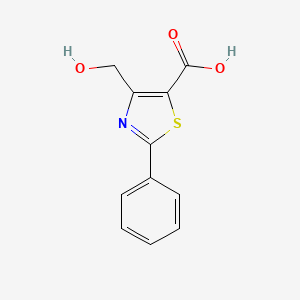
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylthiazole with formaldehyde and a carboxylic acid derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydroxymethyl derivative, which is then oxidized to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-aldehyde or 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylthiazole: Lacks the hydroxymethyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-(Hydroxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group, which may alter its chemical properties and biological activities.
Uniqueness
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which enhance its reactivity and potential applications. The phenyl group also contributes to its stability and ability to participate in various substitution reactions.
Propiedades
Número CAS |
88469-70-9 |
|---|---|
Fórmula molecular |
C11H9NO3S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-6-8-9(11(14)15)16-10(12-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,14,15) |
Clave InChI |
ILTJBERJOQEGLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)

methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
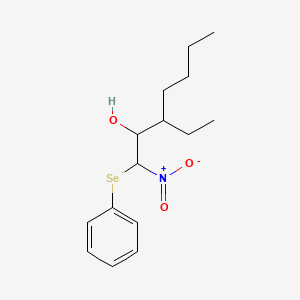

![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
